

cross-validation of experimental vs theoretical properties of 2-Thienyl isocyanate

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Compound of Interest

Compound Name: 2-Thienyl isocyanate

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A Comparative Guide to the Properties of 2-Thienyl Isocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of reagents is paramount. This guide provides a detailed comparison of the experimental and theoretical properties of **2-Thienyl isocyanate**, a heterocyclic compound of growing interest. To provide a clear benchmark, its properties are compared against those of phenyl isocyanate, a widely used aromatic isocyanate.

Executive Summary

2-Thienyl isocyanate presents a unique combination of a reactive isocyanate group and an electron-rich thiophene ring. This structure imparts distinct properties compared to the more common phenyl isocyanate. Theoretically, the sulfur atom in the thiophene ring donates electron density into the aromatic system, which is predicted to increase the electrophilicity of the isocyanate's carbonyl carbon, thus enhancing its reactivity towards nucleophiles. This guide summarizes the available experimental data and theoretical considerations for these two isocyanates, offering a valuable resource for reaction planning and molecular design.

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic properties of **2-Thienyl isocyanate** and phenyl isocyanate.

Table 1: Comparison of Physical Properties

Property	2-Thienyl Isocyanate (Experimental)	Phenyl Isocyanate (Experimental)
Molecular Formula	C ₅ H ₃ NOS	C ₇ H ₅ NO
Molecular Weight	125.15 g/mol	119.12 g/mol [1][2]
Appearance	Colorless to pale yellow liquid[3]	Colorless liquid[2]
Boiling Point	161.5 ± 13.0 °C at 760 mmHg[4]	162-163 °C at 760 mmHg[1]
Density	1.2 ± 0.1 g/cm ³ [4]	1.096 g/mL at 25 °C[1]
Refractive Index	1.607[4]	1.535 at 20 °C[1]

Table 2: Comparison of Spectroscopic Properties (IR and NMR)

Spectroscopic Data	2-Thienyl Isocyanate (Expected Experimental)	Phenyl Isocyanate (Experimental)	Theoretical Prediction Approach
IR: N=C=O Stretch (cm ⁻¹)	Strong, sharp peak around 2250-2285	Strong, sharp peak around 2270[5]	Density Functional Theory (DFT) calculations are widely used to predict vibrational frequencies. For isocyanates, the calculated N=C=O stretching frequency is typically in good agreement with experimental values[6].
IR: Thiophene C-H Stretch (cm ⁻¹)	~3100	-	DFT calculations on thiophene derivatives accurately predict the positions of C-H stretching vibrations[7].
¹ H NMR: Thiophene Protons (ppm)	7.0 - 7.8 (complex multiplet)	-	The chemical shifts of thiophene protons are influenced by the electron-withdrawing isocyanate group and can be reliably predicted using DFT methods[7].
¹ H NMR: Phenyl Protons (ppm)	-	7.1 - 7.4 (multiplet)	-

¹³ C NMR: Isocyanate Carbon (ppm)	120 - 130	~125.6	DFT calculations provide accurate predictions of ¹³ C NMR chemical shifts for isocyanate carbons[8].
¹³ C NMR: Thiophene Carbons (ppm)	125 - 140	-	The chemical shifts of carbons in the thiophene ring are well-predicted by DFT calculations, showing distinct signals for the carbon atoms based on their position relative to the sulfur and isocyanate groups[7].
¹³ C NMR: Phenyl Carbons (ppm)	-	119.1, 124.7, 129.2, 133.2	-

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds. Below are standard protocols for key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the characteristic functional groups, particularly the isocyanate (-N=C=O) group.
- Methodology: A small drop of the isocyanate sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a solution of the sample in a dry, IR-transparent solvent (e.g., chloroform, dichloromethane) can be prepared and placed in a liquid IR cell. The spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group is expected in the 2250-2285 cm⁻¹ region[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the molecule.
- Methodology:
 - Sample Preparation: A sample of the isocyanate (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. It is critical to use a dry solvent as isocyanates react with water.
 - ^1H NMR: The spectrum is acquired using a standard pulse sequence. The chemical shifts, splitting patterns, and integration of the signals provide information about the protons on the thiophene or phenyl ring.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. The chemical shifts of the carbon signals are indicative of their electronic environment. The isocyanate carbon typically appears in the 120-135 ppm range.

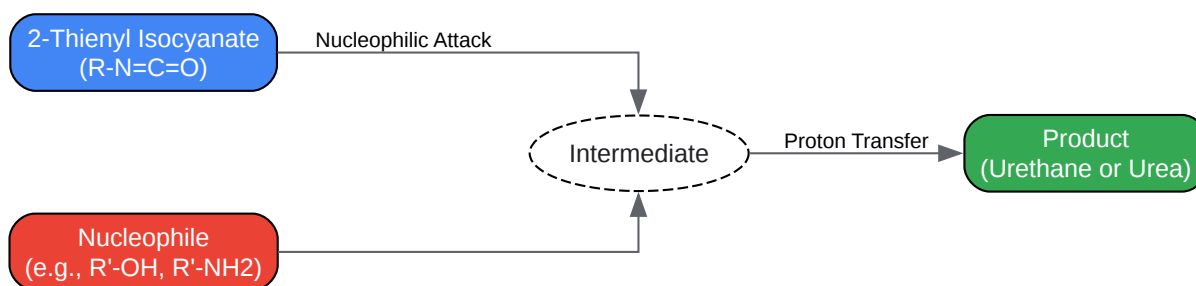
Determination of Isocyanate Content (%NCO)

- Objective: To quantify the amount of reactive isocyanate groups in a sample.
- Methodology (ASTM D2572):
 - A known weight of the isocyanate sample is reacted with an excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene).
 - The isocyanate group reacts with the amine to form a urea.
 - The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., bromophenol blue) or potentiometric detection.
 - The %NCO is calculated based on the amount of amine consumed by the isocyanate.

Mandatory Visualizations

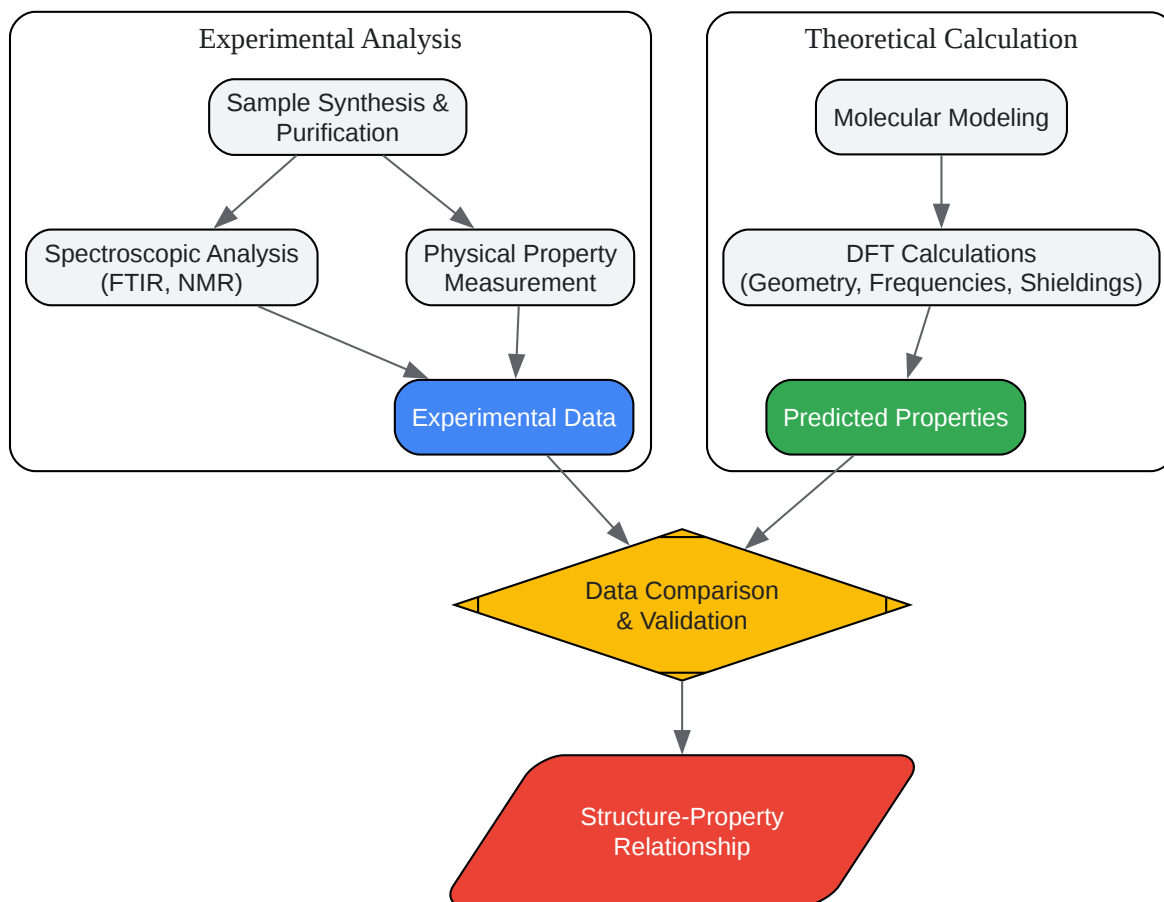
Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical reaction pathway for isocyanates and a logical workflow for comparing experimental and theoretical data.



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A general reaction pathway for **2-Thienyl isocyanate** with a nucleophile.



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- To cite this document: BenchChem. [cross-validation of experimental vs theoretical properties of 2-Thienyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333428#cross-validation-of-experimental-vs-theoretical-properties-of-2-thienyl-isocyanate]

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